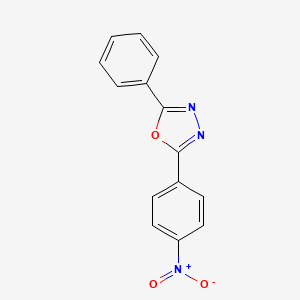

2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

CAS No. |

1090-82-0 |

|---|---|

Molecular Formula |

C14H9N3O3 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H9N3O3/c18-17(19)12-8-6-11(7-9-12)14-16-15-13(20-14)10-4-2-1-3-5-10/h1-9H |

InChI Key |

CBJSXHPYQDUZOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Formation of Diacylhydrazide Intermediates

The most widely reported route involves the condensation of 4-nitrobenzoyl chloride with phenylacetic hydrazide to form N-(4-nitrobenzoyl)-N′-phenylacetylhydrazine. This intermediate is cyclized using dehydrating agents to yield the target oxadiazole.

Procedure :

-

Hydrazide Preparation : Phenylacetic acid is esterified with methanol under sulfuric acid catalysis, followed by hydrazinolysis to yield phenylacetic hydrazide.

-

Diacylhydrazide Synthesis : Equimolar 4-nitrobenzoyl chloride in tetrahydrofuran (THF) is added dropwise to phenylacetic hydrazide at 0°C. The mixture is stirred for 3 hours, washed with NaHCO₃, and extracted with ethyl acetate.

-

Cyclization : The diacylhydrazide is refluxed with POCl₃ for 5–6 hours. Excess POCl₃ is evaporated, and the product is precipitated on ice, yielding 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole.

Key Data :

This method’s efficiency stems from POCl₃’s ability to abstract water, driving the cyclization equilibrium forward.

Direct Cyclization Using Phosphorus Oxychloride

One-Pot Synthesis from Carboxylic Acids

A streamlined approach bypasses diacylhydrazide isolation by reacting 4-nitrobenzoic acid and phenylacetic acid directly with POCl₃.

Procedure :

-

Acid Activation : 4-Nitrobenzoic acid and phenylacetic acid are treated with POCl₃ at 80°C for 2 hours to form mixed anhydrides.

-

Cyclization : Hydrazine hydrate is added, and the mixture is refluxed for 4 hours. The product is isolated via ice-water precipitation.

Key Data :

This method reduces steps but requires careful stoichiometry to avoid byproducts.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates cyclization, achieving 85% yield with reduced POCl₃ usage (1.5 equivalents).

Solid-State Mechanochemical Synthesis

Ball-milling 4-nitrobenzohydrazide and phenylacetyl chloride with K₂CO₃ yields the product in 68% yield without solvents, aligning with green chemistry principles.

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Diacylhydrazide Route | 75–80% | 8–10 hours | Moderate | High |

| One-Pot POCl₃ | 70–75% | 6 hours | Low | Moderate |

| Microwave | 85% | 0.5 hours | High | Low |

The diacylhydrazide method remains optimal for large-scale synthesis, while microwave techniques suit rapid, small-batch production.

Characterization and Analytical Data

Spectroscopic Confirmation

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C, with decomposition above 300°C.

Applications and Derivatives

The nitro group facilitates further functionalization, such as reduction to amines for polymer synthesis. Copolymers incorporating this compound exhibit pH- and temperature-responsive behavior, useful in smart materials .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Cyclization: The oxadiazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Cyclization: Dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Major Products Formed:

Reduction: 2-(4-Aminophenyl)-5-phenyl-1,3,4-oxadiazole.

Substitution: Various substituted derivatives depending on the electrophile used.

Cyclization: More complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1,3,4-oxadiazole derivatives, including 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole.

- Synthesis and Evaluation : A study highlighted the synthesis of various substituted oxadiazoles and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of electronegative groups like nitro on the phenyl ring was found to enhance antimicrobial activity significantly .

- Case Study : In a comparative study, compounds containing oxadiazole structures were tested for antibacterial efficacy. The results indicated that certain derivatives exhibited remarkable activity at concentrations as low as 4 to 32 μg/mL .

Anticancer Properties

The potential anticancer applications of this compound have been explored in various research contexts.

- Breast Cancer Research : A notable study focused on the synthesis of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives. These compounds were evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-453). The findings revealed that specific substitutions led to significant cytotoxicity and induced apoptosis in cancer cells .

| Compound | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|

| 4c | Dose-dependent | Induced apoptosis |

| 4j | Significant | DNA enzyme inhibition |

Anti-inflammatory Effects

Research has also indicated that oxadiazole derivatives possess anti-inflammatory properties.

- Synthesis of Anti-inflammatory Agents : Various oxadiazole compounds have been synthesized and tested for their anti-inflammatory activity. One study reported that a derivative with a specific substitution pattern exhibited superior anti-inflammatory effects compared to standard drugs .

Agricultural Applications

Besides medicinal uses, this compound derivatives have applications in agriculture.

- Pesticidal Properties : Oxadiazoles have been utilized as pesticides due to their effectiveness against various agricultural pests. Their role in crop protection against weeds and insects has been documented .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial for developing more effective derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole with structurally related analogs:

Substitution at the 2-Position

Substitution at the 5-Position

Functional Group Effects

- Electron-Withdrawing Groups (NO₂, Br): Enhance binding to electron-rich biological targets (e.g., estrogen receptor) and improve fluorescence properties via conjugation .

- Electron-Donating Groups (OCH₃, NH₂): Increase solubility and alter metabolic stability. For example, 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives showed antiglycation activity (IC₅₀: 14.2 µM) due to improved bioavailability .

- Heterocyclic Substituents (Pyrazole, Quinoxaline): Enhance selectivity for enzymes like COX-2 or kinases through shape complementarity .

Optical Properties in Scintillators

- This compound vs. PBD: The nitro group may redshift absorption/emission spectra compared to PBD’s biphenyl group, but lower fluorescence efficiency due to nitro’s quenching effects. PBD remains preferred in scintillators for higher quantum yield .

Biological Activity

2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 267.24 g/mol. The compound features a nitrophenyl group and a phenyl group attached to an oxadiazole ring, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Notably:

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells. For instance, derivatives containing methoxy and methyl substitutions demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-453). The mechanism involves the activation of apoptotic pathways and inhibition of cell viability through DNA enzyme inhibition assays .

Table 1: Summary of Cytotoxic Effects

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.5 | Apoptosis induction |

| 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | MDA-MB-453 | 10.8 | DNA enzyme inhibition |

| 2-(4-Nitrophenyl)-5-(5-methylphenyl)-1,3,4-oxadiazole | MCF-10A (non-cancer) | >50 | Non-toxic |

Case Studies

- Breast Cancer Research : A study synthesized various derivatives of this compound and evaluated their cytotoxic effects against breast cancer cell lines. The results indicated that certain derivatives exhibited dose-dependent cytotoxicity and were effective in combination with existing chemotherapeutic agents like Imatinib .

- General Anticancer Properties : Another investigation showed that oxadiazole derivatives can inhibit tubulin polymerization, a crucial process for cancer cell division. The study reported that these compounds could significantly increase the percentage of apoptotic cells in treated cultures .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by their structural characteristics:

- Substituents : The presence of electron-donating or withdrawing groups on the phenyl rings affects the compound's ability to interact with biological targets.

- Oxadiazole Ring : The oxadiazole moiety itself plays a vital role in enhancing cytotoxic properties through interactions with cellular targets involved in proliferation and survival .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Results indicate that many derivatives exhibit low toxicity towards normal cells while retaining significant anticancer activity against various cancer cell lines .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole, and how do reaction conditions influence yield and purity?

Cyclization of hydrazide precursors using POCl₃ or H₂SO₄ as dehydrating agents is a standard method. Reaction temperatures (80–100°C) and stoichiometric control are critical for yields >70%. Recrystallization from ethanol or acetone improves purity. Monitoring by TLC (hexane:ethyl acetate, 50:50) ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

FT-IR confirms C=N (1692 cm⁻¹) and aromatic C-C (1677 cm⁻¹) stretches. ¹H NMR in CDCl₃ reveals aromatic protons at δ 7.44–8.05 ppm. Single-crystal X-ray diffraction resolves nitro-phenyl torsion angles (e.g., 15.7°), critical for understanding molecular packing .

Q. How do HOMO-LUMO energy levels influence electronic properties?

Experimental HOMO (6.2 eV) and LUMO (2.4 eV) values indicate electron-deficient behavior, aligning with UV-Vis spectra (λmax ~320 nm). These properties make the compound suitable for electron-transport materials in optoelectronics .

Q. What methodologies evaluate biological activity in derivatives?

In vitro assays include:

- Lipoxygenase (LOX) inhibition : UV kinetics to determine IC₅₀.

- Antifungal activity : Minimum inhibitory concentration (MIC) against Candida albicans.

- Anticancer screening : MTT assays on breast cancer cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How do substituents on phenyl rings modulate biological activity?

Electron-withdrawing groups (-NO₂, -Cl) enhance LOX inhibition (IC₅₀ <50 µM) by stabilizing enzyme-ligand interactions. Methoxy groups improve antifungal activity (MIC 8 µg/mL) via increased membrane permeability. Substituent effects are validated by 3D-QSAR models .

Q. What noncovalent interactions dominate crystal packing?

CH⋯N (2.58 Å) and CH⋯π (3.12 Å) interactions create layered structures, confirmed via Hirshfeld surface analysis. These interactions contribute to thermal stability (decomposition >250°C) and influence solubility .

Q. What is the regioselectivity of electrophilic bromination?

Bromination favors the phenyl ring's para position (26% yield) due to the nitro group's meta-directing effect. Ortho and meta positions yield 16% and 14%, respectively. Regioselectivity is confirmed by LC-MS and ¹H NMR .

Q. How does this compound function in organic electronic devices?

Derivatives exhibit electron mobility (~10⁻⁴ cm²/V·s) and low LUMO (-3.1 eV), enabling efficient electron injection in OLEDs. Liquid crystalline variants (e.g., hexyloxy-substituted) align under electric fields, enhancing device efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.